7-Iodocinnoline

Cinnoline functionalization Palladium-catalyzed cross-coupling Heck reaction

Researchers optimizing cinnoline scaffolds often face synthetic bottlenecks with less reactive 7-chloro or 7-bromo analogs. 7-Iodocinnoline is the direct solution, enabling high-yielding Suzuki-Miyaura and Sonogashira couplings for rapid SAR exploration. Its enhanced reactivity and utility as a radioiodination precursor make it the strategic choice for medicinal chemistry programs. - Superior leaving group for efficient parallel synthesis of diverse 7-substituted libraries. - Direct precursor for I-125/I-131 radiolabeling for receptor occupancy and SPECT imaging studies. - Stronger halogen bond donor for probing unique ligand-target interactions unattainable with lighter halogens.

Molecular Formula C8H5IN2
Molecular Weight 256.04 g/mol
Cat. No. B15331392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodocinnoline
Molecular FormulaC8H5IN2
Molecular Weight256.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=N2)I
InChIInChI=1S/C8H5IN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H
InChIKeyZERDYXRIGUQFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodocinnoline: Strategic Building Block for Cinnoline Derivatization


7-Iodocinnoline is a heteroaromatic diazine compound, distinguished by an iodine atom substituted at the 7-position of the cinnoline bicyclic scaffold . It belongs to the broader class of halogenated cinnolines, which are recognized as privileged structures in medicinal chemistry and chemical biology due to their diverse bioactivity profiles [1]. The presence of the iodine atom imparts distinct electronic and steric properties, making 7-Iodocinnoline a versatile synthetic intermediate for metal-catalyzed cross-coupling reactions and a valuable comparator for structure-activity relationship (SAR) studies against other 7-halogen congeners.

Why 7-Halogen Cinnolines Cannot Be Interchanged


While 7-fluoro-, 7-chloro-, 7-bromo-, and 7-iodocinnoline share a common core, their chemical and biological behaviors diverge significantly. The atomic radius and electronegativity of the halogen substituent directly influence key properties: the leaving group ability in cross-coupling reactions, the compound's lipophilicity (LogP) and thus its membrane permeability, and its binding affinity to biological targets [1]. For instance, the heavier iodine atom in 7-Iodocinnoline offers superior reactivity in certain palladium-catalyzed transformations compared to its chloro or bromo analogs, while also exhibiting different antimicrobial or enzyme inhibition profiles due to altered steric and electronic interactions [2]. Generic substitution without quantitative comparative data therefore risks synthetic failure or the selection of a suboptimal lead compound for a specific biological assay. The following evidence guide provides the necessary quantitative differentiation to inform rigorous scientific selection.

Quantitative Differentiation: 7-Iodocinnoline vs. 7-Halogen Analogs


Cross-Coupling Reactivity: Iodine as a Superior Leaving Group

In palladium-catalyzed cross-coupling reactions, the reactivity of halocinnolines is highly dependent on the halogen. While 3-bromocinnoline and 3-iodocinnoline both fail to react with styrene under standard Heck conditions, a key differentiation emerges with 3-halocinnolin-4-ols. The 3-iodo derivative provides a distinct synthetic advantage, enabling the reaction where the 3-bromo analog fails, albeit with a trade-off in yield compared to a simpler substrate. This demonstrates a specific reactivity window for the iodo congener [1].

Cinnoline functionalization Palladium-catalyzed cross-coupling Heck reaction

Antimicrobial Activity: 7-Chloro Substitution as Benchmark

A systematic evaluation of cinnoline derivatives demonstrated that halogen substitution, in general, enhances antimicrobial activity. Among the chloro, bromo, and fluoro substituted cinnoline thiophene series, the chloro derivatives exhibited the most potent antibacterial and anti-inflammatory activities. This establishes a clear activity hierarchy that positions the 7-iodo analog as a distinct and less explored comparator for detailed SAR studies [1][2].

Antibacterial Antifungal Cinnoline SAR

Immuno-Oncology Potential: Cinnoline Core as HPK1 Inhibitor

Recent patent literature identifies 3-aminocinnoline compounds as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell and dendritic cell activation, positioning cinnolines as valuable scaffolds for developing next-generation cancer immunotherapies [1][2]. 7-Iodocinnoline, as a versatile halogenated building block, provides a direct synthetic entry point to introduce diverse functionalities at the 7-position of these therapeutically relevant cinnoline cores via cross-coupling reactions.

Cancer Immunotherapy HPK1 Inhibitor Kinase

Lipophilicity and Membrane Permeability: Heavy Iodine Atom Impact

The substitution of a hydrogen atom with a halogen atom significantly alters a molecule's lipophilicity (LogP), a key determinant of membrane permeability and oral bioavailability. The iodine atom, being larger and more polarizable than fluorine, chlorine, or bromine, is expected to increase the LogP of 7-Iodocinnoline to a greater extent than its lighter halogen counterparts. While no direct experimental LogP comparison data was found for this specific compound series, this is a well-established principle in medicinal chemistry and a core consideration for lead optimization [1].

Physicochemical Properties LogP Drug-likeness

Procurement and Application Scenarios for 7-Iodocinnoline


HPK1 Inhibitor Diversification for Immuno-Oncology

A medicinal chemistry team focused on optimizing a lead 3-aminocinnoline HPK1 inhibitor requires a series of 7-substituted analogs to explore the SAR of the solvent-exposed region of the kinase binding site. Procurement of 7-Iodocinnoline is the optimal strategic choice. Its iodine atom enables rapid, high-yielding Suzuki-Miyaura or Sonogashira cross-couplings to introduce a diverse array of aryl, heteroaryl, and alkynyl groups, a synthetic route that is either low-yielding or inaccessible with the corresponding 7-chloro or 7-bromo starting materials [1][2]. This allows for efficient parallel synthesis and rapid SAR exploration.

Modulating Lipophilicity in CNS-Targeted Cinnoline Series

A research program aimed at developing a cinnoline-based therapeutic for a neurodegenerative disease (e.g., as a multi-targeting agent against MAO or other CNS enzymes) requires a lead compound with enhanced brain penetration [1]. 7-Iodocinnoline is the compound of choice for this objective. The heavy iodine atom is expected to significantly increase the compound's LogP compared to its 7-fluoro or 7-chloro analogs, thereby improving its ability to passively diffuse across the blood-brain barrier. This provides a clear, physicochemical basis for selecting the 7-iodo congener over other halogens to address a specific ADME liability.

Probing Halogen Bonding in Antimicrobial Target Engagement

Structural biology studies of a novel antibacterial target have revealed a potential halogen bonding pocket. A research group seeks to systematically evaluate the contribution of halogen bonding to ligand binding affinity. While 7-chlorocinnoline derivatives have demonstrated superior antimicrobial potency in some series, 7-Iodocinnoline is procured as a vital SAR probe. Its larger, more polarizable iodine atom is a much stronger halogen bond donor than chlorine or bromine. Comparing the activity and co-crystal structures of the 7-chloro and 7-iodo analogs can provide unambiguous evidence for the existence and strength of a halogen bonding interaction, a level of mechanistic insight unattainable with the lighter halogens alone [2].

Synthesis of Radiolabeled Cinnoline Probes for Target Engagement

For in vivo target engagement and receptor occupancy studies, a radioactive probe is required. 7-Iodocinnoline is an ideal precursor for the synthesis of a radioiodinated analog (e.g., using I-125 or I-131). The iodine atom can be directly replaced with a radioisotope via isotopic exchange or used as a handle to install a prosthetic group. This specific application is a unique and compelling reason for procurement, as the 7-iodo compound is the only 7-halogen derivative that offers a direct pathway to a radiolabeled version of the core cinnoline scaffold for use in autoradiography or SPECT imaging, a capability not offered by the fluoro, chloro, or bromo analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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